molecular formula C8H16ClNO2 B12531835 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride CAS No. 820976-36-1

3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride

Katalognummer: B12531835
CAS-Nummer: 820976-36-1
Molekulargewicht: 193.67 g/mol
InChI-Schlüssel: JAXQIOADPXOZCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group, a hydroxyl group, and a pentenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride typically involves the reaction of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as lead acetate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

820976-36-1

Molekularformel

C8H16ClNO2

Molekulargewicht

193.67 g/mol

IUPAC-Name

3-[(dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6(10)8(7(2)11)5-9(3)4;/h10H,5H2,1-4H3;1H

InChI-Schlüssel

JAXQIOADPXOZCV-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(CN(C)C)C(=O)C)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.